

Initial Toxicity Screening of the DVD-445 Compound

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An In-depth Technical Guide

This document outlines the foundational toxicity assessment of the novel compound **DVD-445**. The following sections detail the in vitro and in vivo studies conducted to establish a preliminary safety profile, a critical step in the early-stage drug development process.[1][2][3][4][5]

Executive Summary

A series of in vitro and in vivo studies were performed to evaluate the initial toxicity of compound **DVD-445**. In vitro assessments included cytotoxicity, mutagenicity, and cardiac safety evaluations. In vivo acute oral toxicity was assessed in a rodent model. **DVD-445** exhibited dose-dependent cytotoxicity in hepatic and renal cell lines. No mutagenic potential was identified in the Ames assay. A moderate inhibition of the hERG channel was observed, warranting further investigation. The acute oral toxicity study in rats established a preliminary safety classification.

In Vitro Toxicity Assessment

The cytotoxic potential of **DVD-445** was evaluated using two common colorimetric assays: the MTT and Neutral Red uptake assays.[6][7][8][9] These tests measure cell viability and metabolic activity, respectively, in response to the compound.[6][9]

Table 1: Cytotoxicity of **DVD-445** in Human Cell Lines (IC50 in μM)



Cell Line	Assay Type	24-hour Exposure	48-hour Exposure
HepG2 (Liver)	MTT	78.5	55.2
Neutral Red	82.1	59.8	
HEK293 (Kidney)	MTT	95.3	68.7
Neutral Red	101.2	72.4	

To assess the mutagenic potential of **DVD-445**, the bacterial reverse mutation assay, commonly known as the Ames test, was conducted.[10][11][12][13] This assay uses strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[10][11][13] Mutagenicity is indicated by a compound's ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[10][11][13]

Table 2: Ames Test Results for DVD-445

Strain	Metabolic Activation (S9)	Result
TA98	Without	Negative
With	Negative	
TA100	Without	Negative
With	Negative	
TA1535	Without	Negative
With	Negative	
TA1537	Without	Negative
With	Negative	

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical indicator of potential cardiotoxicity, as it can lead to QT interval prolongation and life-threatening arrhythmias.[14][15][16] The effect of **DVD-445** on the hERG channel was assessed using an automated patch-clamp electrophysiology system.[16]



Table 3: hERG Channel Inhibition by DVD-445

Compound	IC50 (μM)
DVD-445	25.8
E-4031 (Positive Control)	0.01

In Vivo Acute Oral Toxicity

An acute oral toxicity study was performed in female rats following the OECD 420 Fixed Dose Procedure.[17][18][19][20] This method aims to determine a substance's hazard classification with fewer animals and reduced suffering compared to traditional lethality tests.[17][21]

Table 4: Acute Oral Toxicity of DVD-445 (OECD 420)

Starting Dose (mg/kg)	Outcome	GHS Classification
300	No evident toxicity or mortality	Category 5 or Unclassified
2000	Evident toxicity in ≥1 animal, no mortality	Category 5

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Experimental Protocols MTT Cytotoxicity Assay

- Cell Plating: HepG2 and HEK293 cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.[6]
- Compound Exposure: Cells were treated with various concentrations of DVD-445 for 24 and 48 hours.
- MTT Addition: After incubation, the medium was replaced with a fresh medium containing 0.5 mg/mL of MTT and incubated for another 4 hours.



- Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

Neutral Red Uptake Assay

- Cell Plating and Treatment: Cells were plated and treated with DVD-445 as described for the MTT assay.
- Neutral Red Incubation: After the treatment period, the medium was replaced with a medium containing 50 μg/mL of Neutral Red and incubated for 3 hours.
- Dye Extraction: The cells were washed, and the incorporated dye was extracted using a destain solution (50% ethanol, 1% acetic acid).
- Absorbance Reading: The absorbance was measured at 540 nm.

Ames Test (Plate Incorporation Method)

- Preparation: The test was performed with and without a metabolic activation system (S9 fraction from rat liver).[10]
- Exposure: 100 μL of the appropriate S. typhimurium strain, 100 μL of **DVD-445** at various concentrations, and 500 μL of phosphate buffer or S9 mix were combined.[10]
- Plating: The mixture was added to 2 mL of molten top agar and poured onto minimal glucose agar plates.[10]
- Incubation: Plates were incubated at 37°C for 48 hours.[10]
- Colony Counting: The number of revertant colonies was counted. A significant, dosedependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

hERG Patch-Clamp Assay

• Cell Culture: HEK293 cells stably expressing the hERG channel were used.



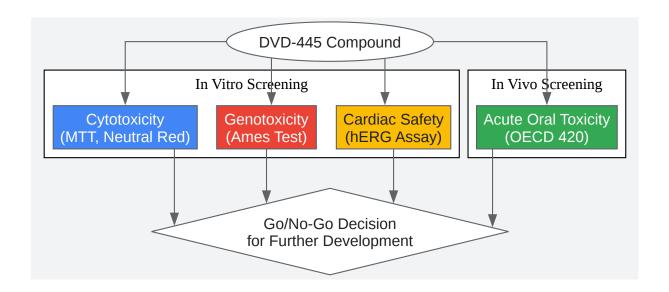
- Electrophysiology: Whole-cell patch-clamp recordings were performed.[14]
- Voltage Protocol: Cells were held at a membrane potential of -80 mV. A depolarizing pulse to +20 mV was applied to activate the hERG channels, followed by a repolarizing pulse to -50 mV to measure the tail current.[14]
- Compound Application: DVD-445 was perfused at increasing concentrations, and the steadystate inhibition of the hERG tail current was recorded.[14]

Acute Oral Toxicity (OECD 420)

- Animal Model: Female Wistar rats were used.
- Sighting Study: A single animal was dosed at a starting dose of 300 mg/kg to determine the dose for the main study.[17][20]
- Main Study: A group of five animals was dosed with the selected starting dose.[18]
- Observations: Animals were observed for mortality and clinical signs of toxicity for 14 days. [17][20] Body weight was recorded weekly.
- Endpoint: The study endpoint is the observation of evident toxicity or mortality, which informs the GHS classification.[17][21]

Visualizations Diagrams of Workflows and Pathways





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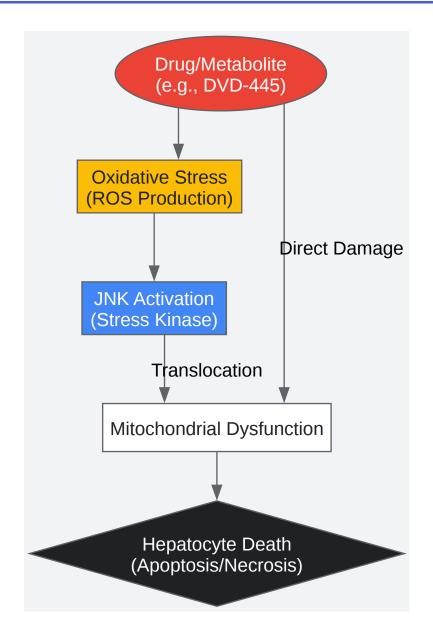
Caption: High-level workflow for the initial toxicity screening of **DVD-445**.



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Caption: Workflow of the Ames test for mutagenicity assessment.





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Caption: Simplified signaling pathway in drug-induced liver injury (DILI).[22][23][24][25][26]

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